Nocistatin (bovine)

Description

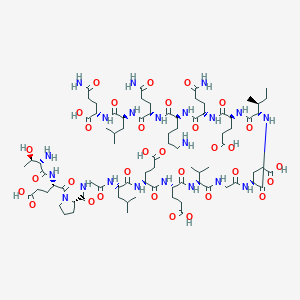

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPWDFZVRDNEEX-GFTPUIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H135N21O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Bovine Nocistatin Precursor Protein: Prepronociceptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bovine prepronociceptin (PNOC) protein is a crucial precursor molecule that gives rise to at least two biologically active neuropeptides with opposing functions in pain modulation: nociceptin (also known as orphanin FQ) and nocistatin. While nociceptin is a potent pronociceptive and anti-analgesic peptide, nocistatin functions as its endogenous antagonist, blocking nociceptin-induced hyperalgesia and allodynia. This technical guide provides a comprehensive overview of the bovine prepronociceptin protein, detailing its structure, proteolytic processing, and the distinct signaling pathways and pharmacological profiles of its key peptide products. The document includes a summary of quantitative data, detailed experimental methodologies for the study of these peptides, and visual representations of the relevant biological pathways and workflows to facilitate a deeper understanding for researchers in pain management, neuropharmacology, and drug development.

Introduction

The discovery of the opioid receptor-like 1 (ORL1) receptor, now known as the nociceptin receptor (NOP), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), unveiled a novel signaling system with significant implications for pain modulation and various other central nervous system functions. Further investigation into the precursor protein, prepronociceptin, led to the identification of another bioactive peptide, nocistatin. Nociceptin and nocistatin are co-localized in neuronal tissues and are released from the same precursor, yet they exhibit antagonistic effects, particularly in the context of pain perception. Nociceptin generally produces hyperalgesia and allodynia, whereas nocistatin blocks these effects. This intricate interplay between two peptides derived from a single precursor highlights a sophisticated regulatory mechanism within the nervous system. Understanding the molecular and cellular biology of bovine prepronociceptin and its

An In-depth Technical Guide to Bovine Nocistatin: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide nocistatin, isolated from bovine brain tissue. It details its amino acid sequence, structural characteristics, the experimental protocols used for its characterization, and its known signaling pathways.

Bovine Nocistatin: Core Properties

Nocistatin is a 17-amino acid neuropeptide that is co-processed from the same precursor protein, prepronociceptin, as nociceptin/orphanin FQ (N/OFQ). Despite their common origin, nocistatin and N/OFQ often exhibit opposing biological effects, particularly in the modulation of pain.

Amino Acid Sequence and Physicochemical Characteristics

The primary structure of bovine nocistatin was first elucidated by Okuda-Ashitaka et al. in 1998. The sequence and its key quantitative properties are summarized below.

Table 1: Amino Acid Sequence and Physicochemical Properties of Bovine Nocistatin

| Parameter | Value | Reference |

| Amino Acid Sequence | H-Thr-Glu-Pro-Gly-Leu-Glu-Glu-Val-Gly-Glu-Ile-Glu-Gln-Lys-Gln-Leu-Gln-OH | |

| One-Letter Code | TEPGLEEVGEIEQKQLQ | |

| Number of Residues | 17 | |

| Molecular Formula | C₈₂H₁₃₅N₂₁O₃₂ | |

| Molecular Weight | 1927.1 g/mol | |

| Theoretical pI | 3.67 | |

| GRAVY (Grand Average of Hydropathicity) | -1.1 |

Structure of Bovine Nocistatin

Primary and Secondary Structure

As detailed above, bovine nocistatin is a heptadecapeptide. The C-terminal hexapeptide fragment, Glu-Gln-Lys-Gln-Leu-Gln, is conserved across bovine, human, and murine species and is responsible for its allodynia-blocking activity.

While a crystal structure of nocistatin has not been deposited in the Protein Data Bank (PDB), its conformation in solution has been investigated. A study using proton nuclear magnetic resonance (NMR) in helicogenic solvents indicated that nocistatin adopts a well-defined helical structure. This helical conformation is also consistent with NMR analysis of the C-terminal octapeptide, which retains biological activity.

Three-Dimensional Structure Prediction

Experimental Protocols

This section outlines the methodologies central to the discovery and characterization of bovine nocistatin.

Isolation and Sequencing of Endogenous Nocistatin

Endogenous nocistatin was originally isolated from bovine brain. The process involves standard biochemical techniques for peptide purification, followed by sequencing.

Methodology:

-

Tissue Homogenization: Bovine brain tissue is homogenized in an acidic buffer to extract peptides and prevent proteolytic degradation.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris, yielding a supernatant rich in soluble peptides.

-

Chromatographic Purification: The supernatant undergoes multiple rounds of high-performance liquid chromatography (HPLC) to separate the complex mixture of peptides. This is typically a multi-step process involving:

-

Reverse-Phase HPLC (RP-HPLC): Peptides are separated based on their hydrophobicity.

-

Ion-Exchange Chromatography: Peptides are separated based on their net charge.

-

-

Fraction Bioassay: HPLC fractions are tested for biological activity, specifically for the ability to block N/OFQ-induced allodynia, to guide the purification process.

-

Amino Acid Sequencing: The purified, biologically active peptide is sequenced using automated Edman degradation.

Solid-Phase Peptide Synthesis (SPPS)

Synthetic nocistatin is crucial for research purposes. It is typically produced via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, such as 2-chlorotrityl chloride resin, which is swelled in a suitable solvent (e.g., Dichloromethane).

-

First Amino Acid Loading: The C-terminal amino acid (Glutamine), with its α-amino group protected by an Fmoc group, is covalently attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the attached amino acid using a mild base, typically a solution of piperidine in DMF, exposing a free amine.

-

Coupling Cycle: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU) and added to the resin, forming a new peptide bond with the free amine.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full 17-residue peptide is assembled on the resin.

-

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin using a strong acidic cocktail (e.g., containing Trifluoroacetic acid - TFA), which also removes any side-chain protecting groups.

-

Purification: The crude synthetic peptide is purified using preparative RP-HPLC to yield the final high-purity product.

Receptor Binding Assays

Studies have shown that while nocistatin does not bind to the N/OFQ receptor (NOP), it does bind with high affinity to other sites in mouse brain and spinal cord membranes. A competitive binding assay using a radiolabeled ligand is a standard method to characterize these interactions.

Methodology:

-

Membrane Preparation: Brain or spinal cord tissue is homogenized and centrifuged to prepare a crude membrane fraction, which is then resuspended in a binding buffer (e.g., Tris buffer).

-

Assay Incubation: A constant concentration of a radiolabeled probe (e.g., ³H-labeled nocistatin or a known ligand for a suspected receptor) is incubated with the membrane preparation.

-

Competition: Increasing concentrations of unlabeled nocistatin (the "competitor") are added to parallel incubations.

-

Separation: The reaction is terminated by rapid filtration through glass-fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of nocistatin that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.

Signaling Pathways and Biological Function

Nocistatin is a neuromodulator with complex actions, often opposing those of N/OFQ. Its signaling is independent of the NOP receptor and is thought to occur through a yet-unidentified G protein-coupled receptor (GPCR).

Antagonism of Nociceptin (N/OFQ) in Pain Signaling

A primary function of nocistatin is the blockade of N/OFQ-induced pain states. N/OFQ, when administered spinally, induces hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli). Nocistatin effectively reverses these effects.

Inhibition of Serotonin Release via a Gᵢ/ₒ-Coupled Receptor

Nocistatin has been shown to inhibit the release of serotonin (5-HT) from cortical synaptosomes. This action is sensitive to pertussis toxin (PTX), which specifically inactivates Gᵢ/ₒ proteins. This provides strong evidence that nocistatin acts through a Gᵢ/ₒ-coupled GPCR, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.

The Discovery and Isolation of Bovine Nocistatin: A Technical Guide

An In-depth Examination of the Purification of a Key Neuromodulatory Peptide from Bovine Brain Tissue

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of bovine nocistatin, a neuropeptide with significant implications for pain modulation and neuroscience research. Nocistatin was first identified and isolated from bovine brain tissue in 1998, a landmark discovery that revealed a new layer of complexity within the nociceptin/orphanin FQ (N/OFQ) system. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational work in this area.

Introduction: The Emergence of Nocistatin

Nocistatin, a 17-amino acid peptide, is derived from the same precursor protein, prepronociceptin, as the well-known neuropeptide nociceptin (also known as orphanin FQ). While nociceptin is known to induce hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus), nocistatin was discovered to have opposing biological effects. Specifically, it blocks the hyperalgesia and allodynia induced by nociceptin, suggesting a role as a negative modulator within the pain signaling cascade. This discovery has opened new avenues for the development of novel analgesic drugs.

Physicochemical and Biological Properties of Bovine Nocistatin

Initial characterization of purified bovine nocistatin revealed key properties that are summarized in the tables below.

Table 1: Amino Acid Sequence and Molecular Weight of Bovine Nocistatin

| Property | Value |

| Amino Acid Sequence | Thr-Glu-Pro-Gly-Leu-Glu-Glu-Val-Gly-Glu-Ile-Glu-Gln-Lys-Gln-Leu-Gln |

| Number of Residues | 17 |

| Molecular Weight (Da) | 1927.1 |

Data sourced from publicly available information on synthetic bovine nocistatin.

Table 2: Biological Activity of Bovine Nocistatin

| Biological Effect | Description |

| Antagonism of Nociceptin | Blocks nociceptin-induced allodynia and hyperalgesia. |

| Attenuation of Prostaglandin E2-induced pain | Reduces pain responses evoked by prostaglandin E2. |

| Binding Specificity | Binds with high affinity to membranes of the mouse brain and spinal cord but does not bind to the nociceptin receptor (NOP receptor). |

The carboxy-terminal hexapeptide, Glu-Gln-Lys-Gln-Leu-Gln, has been identified as the region responsible for its allodynia-blocking activity and is conserved across bovine, human, and murine species.

Experimental Protocols: Isolation and Purification of Bovine Nocistatin

While the seminal 1998 paper by Okuda-Ashitaka et al. in Nature describes the successful isolation of nocistatin from bovine brain, the detailed, step-by-step experimental protocol is not fully available in the public domain. Therefore, the following section presents a generalized, multi-step protocol for the purification of neuropeptides from bovine brain tissue, based on established methodologies. This should be considered a representative workflow.

Tissue Extraction

-

Tissue Procurement and Preparation: Obtain fresh bovine brains and immediately place them on ice.

-

Homogenization: Mince the brain tissue and homogenize in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases and facilitate peptide extraction. A typical ratio is 4 volumes of buffer to 1 gram of tissue.

-

Centrifugation: Centrifuge the homogenate at high speed (e.

physiological role of endogenous Nocistatin (bovine)

An In-depth Technical Guide on the Physiological Role of Endogenous Nocistatin (Bovine)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), presents a complex and compelling profile as a modulator of key physiological processes, particularly in the realm of pain transmission. First isolated from bovine brain, this heptadecapeptide functions as a nuanced antagonist to the actions of N/OFQ, despite not binding to the canonical N/OFQ receptor (NOP). Its actions are mediated through a distinct, yet to be fully identified, receptor system, involving Gi/o protein signaling. Endogenous Nocistatin has demonstrated potent anti-hyperalgesic and anti-allodynic effects in various preclinical models, attenuating pain from inflammatory and neuropathic sources. Beyond nociception, it exhibits gastroprotective effects, influences learning and memory, and modulates uterine contractility. This guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and physiological functions of bovine Nocistatin, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.

Molecular Characteristics and Origin

Nocistatin is a bioactive peptide processed from the precursor protein, prepronociceptin/orphanin FQ (ppNoc/OFQ). This precursor relationship means that Nocistatin and N/OFQ are often co-localized and co-released, setting the stage for their functional interactions.

-

Bovine Nocistatin: The endogenous peptide isolated from bovine brain is a heptadecapeptide (17 amino acids).

-

Conserved Active Core: The biological activity is primarily attributed to its carboxy-terminal hexapeptide sequence: Glu-Gln-Lys-Gln-Leu-Gln . This sequence is conserved across bovine, human, and murine species, highlighting its functional importance.

-

Species Variation: While the active core is conserved, the full length of the peptide varies between species. For example, the putative human counterpart is a larger, 30-amino acid peptide.

Caption: Processing of the ppNoc/OFQ precursor yields both Nocistatin and N/OFQ.

Mechanism of Action and Signaling

Nocistatin's mechanism is distinct from classical opioid and N/OFQ pathways. It does not bind to the N/OFQ receptor (NOP, also known as ORL1), which is the primary target for Nociceptin. Instead, evidence points to a novel receptor system.

-

Receptor Binding: High-affinity binding sites for Nocistatin have been identified on membranes from the mouse brain and spinal cord, separate from the NOP receptor.

-

G-Protein Coupling: Its actions are sensitive to Bordetella pertussis toxin, indicating that the Nocistatin receptor is coupled to inhibitory Gi/o proteins. This is further supported by its ability to inhibit 5-HT release via a Gi/o protein-mediated pathway.

-

Downstream Effectors: The specific downstream signaling cascades are still under investigation, but potential effectors include the modulation of ion channels and second messengers. For instance, its inhibitory effect on uterine contractions may involve the activation of Ca²⁺-dependent K⁺ channels and an elevation of intracellular cAMP.

Caption: Distinct signaling pathways for Nocistatin and N/OFQ.

Physiological Roles of Endogenous Nocistatin

Pain Transmission and Modulation

The most extensively studied role of Nocistatin is its modulation of pain, where it functionally opposes the pro-nociceptive effects of N/OFQ.

-

Anti-Hyperalgesia and Anti-Allodynia: Nocistatin effectively blocks the hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli) induced by both N/OFQ and prostaglandin E2. The endogenous nature of this regulation is confirmed by experiments showing that intrathecal administration of an anti-nocistatin antibody lowers the pain threshold for N/OFQ-induced allodynia.

-

Inflammatory Pain: It significantly attenuates the hyperalgesia associated with inflammatory conditions induced by agents like carrageenan/kaolin and formalin (in the initial phase).

-

Modulation of Opioid Analgesia: N/OFQ is known to have anti-opioid effects. Nocistatin reverses the N/OFQ-induced inhibition of morphine analgesia, suggesting it may act as a facilitator of opioid-based pain relief in certain contexts.

-

Model-Specific Effects: The analgesic effects of Nocistatin appear to be context-dependent. While effective in inflammatory pain models, it shows no effect in acute thermal pain models like the hot plate test. One study also reported that it can induce hyperalgesia in the rat formalin test, contrasting with other findings and suggesting a complex, possibly dose- or location-dependent, role.

Caption: Opposing roles of Nocistatin and N/OFQ in spinal pain processing.

Table 1: Quantitative Data on Nocistatin's Effects in Pain Modulation

| Effect Studied | Species/Model | Administration | Effective Dose/ID₅₀ | Citation |

| Blockade of N/OFQ-induced allodynia | Mouse | Intrathecal (i.t.) | ID₅₀: 329 pg/kg (human NST) | |

| Blockade of PGE₂-induced allodynia | Mouse | Intrathecal (i.t.) | ID₅₀: 16.6 ng/kg (human NST) | |

| Reversal of N/OFQ's anti-morphine effect | Rat | Intracerebroventricular (i.c.v.) | 0.05 - 500 ng (peak at 0.5 ng) | |

| Reduction of inflammatory hyperalgesia | Rat | Intracerebroventricular (i.c.v.) | 0.5 - 50 pmol/rat | |

| Blockade of N/OFQ analgesia | Rat (CCI model) | Intrathecal (i.t.) | 10 µg |

Note: Human Nocistatin (h-NST) was found to be approximately 10 times less potent than bovine Nocistatin (b-NST).

Central Nervous System Functions

Beyond pain, Nocistatin influences other CNS activities.

-

Learning and Memory: It has been shown to counteract the impairment of learning and memory processes that can be induced by N/OFQ or scopolamine.

-

Neurotransmitter Release: Nocistatin selectively suppresses inhibitory synaptic transmission (both glycinergic and GABAergic) in the spinal cord dorsal horn. This action contrasts with N/OFQ, which inhibits excitatory transmission in the same region.

Gastrointestinal System

-

Gastroprotection: When administered centrally (i.c.v.) in rats, Nocistatin provides significant protection to the gastric mucosa against ethanol-induced damage. This effect is dose-dependent, observed in the 0.2-1 nmol range, with diminished effects at higher doses. The mechanism appears to be independent of the NOP receptor but is antagonized by opioid receptor blockers (mu, delta, and kappa) and is dependent on the vagus nerve, indicating a centrally-mediated pathway involving the endogenous opioid system.

Table 2: Quantitative Data on Nocistatin's Gastroprotective Effects

| Effect Studied | Species/Model | Administration | Effective Dose Range | Mechanism | Citation |

| Reduction of ethanol-induced mucosal lesions | Rat | Intracerebroventricular (i.c.v.) | 0.2 - 1 nmol | Opioid-mediated, Vagal-dependent |

Uterine Function

-

Inhibition of Uterine Contractions: In isolated organ bath studies, Nocistatin demonstrates a dose-dependent inhibitory effect on uterine contractions evoked by prostaglandins and KCl. This suggests a potential role in regulating uterine quiescence.

Table 3: Quantitative Data on Nocistatin's Uterine Effects

| Effect Studied | Model | Effective Dose Range | Potential Mechanism | Citation |

| Inhibition of uterine contractions | Isolated rat uterus | 1 pM - 1 µM | Ca²⁺-dependent K⁺ channels, ↑cAMP |

Detailed Experimental Protocols

Isolation of Endogenous Nocistatin from Bovine Brain

This protocol is based on the methodology described in the initial isolation studies.

-

Tissue Homogenization: Fresh bovine brains are homogenized in an acidic solution (e.g., 1 M acetic acid) to inactivate endogenous proteases and extract peptides.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant containing the peptide extract is collected.

-

Initial Purification: The extract is passed through a C18 Sep-Pak cartridge. The cartridge is washed with a low-concentration organic solvent (e.g., 4% acetonitrile in 0.1% trifluoroacetic acid) to remove hydrophilic impurities.

-

Elution: Peptides are eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

High-Performance Liquid Chromatography (HPLC): The eluted fraction is subjected to multiple rounds of reverse-phase HPLC using different column materials (e.g., C18, C8) and gradient conditions to separate the complex peptide mixture.

-

Fraction Bioassay: Fractions are collected and tested for biological activity, such as the ability to block N/OFQ-

The Role of Bovine Nocistatin in Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin is a neuropeptide derived from the same precursor protein, prepronociceptin, as Nociceptin/Orphanin FQ (N/OFQ). The gene sequence for this precursor is highly conserved across multiple species, including bovine, human, and murine. While N/OFQ is recognized as the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor and generally acts as an inhibitor of learning and memory, Nocistatin has emerged as a key functional antagonist. It counteracts the effects of N/OFQ without binding to the NOP receptor, suggesting a distinct and opposing role in the modulation of cognitive processes. This guide provides an in-depth analysis of the function of Nocistatin, with a focus on its impact on learning and memory, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its role.

The Nociceptin/Nocistatin System: A Dual-Control Modulator of Memory

The N/OFQ system is a significant neuromodulatory pathway with a high density of NOP receptors in brain regions critical for cognition, such as the hippocampus and cortex. Activation of the NOP receptor by N/OFQ is broadly associated with amnestic effects. Studies have consistently shown that intracerebroventricular (i.c.v.) or intra-hippocampal administration of N/OFQ impairs performance in various learning and memory tasks, including spatial learning in the Morris water maze and associative memory in passive avoidance tasks. Furthermore, mice lacking the NOP receptor exhibit enhanced learning abilities and more robust hippocampal long-term potentiation (LTP), a cellular correlate of memory formation.

In contrast, Nocistatin functions as a counter-regulatory peptide. It has been demonstrated to ameliorate memory impairments induced not only by N/OFQ but also by cholinergic antagonists like scopolamine. This suggests that Nocistatin plays a pro-mnemonic or memory-restorative role, acting to oppose the inhibitory influence of the N/OFQ system and potentially other pathways that dampen synaptic plasticity. The co-derivation of these two peptides with opposing functions from a single precursor points to a sophisticated, built-in mechanism for finely tuning synaptic activity and cognitive function within the central nervous system.

Quantitative Data from Behavioral Studies

The following tables summarize the quantitative outcomes from key behavioral studies investigating the effects of Nocistatin and Nociceptin on learning and memory in mice. The data is primarily derived from passive avoidance and Y-maze spontaneous alternation tasks.

Table 1: Effects on Scopolamine-Induced Memory Impairment Data sourced from Hiramatsu & Inoue (1999)

| Task | Animal Model | Treatment Group | Dose (nmol/mouse, i.c.v.) | Outcome | Quantitative Result |

| Y-Maze | Mice | Scopolamine (Sco) | 0.8 mg/kg, i.p. | Impaired Alternation | ~45% Alternation |

| Sco + Nocistatin | 1.5 | Attenuated Impairment | ~55% Alternation | ||

| Sco + Nocistatin | 5.0 | Attenuated Impairment | ~60% Alternation | ||

| Passive Avoidance | Mice | Scopolamine (Sco) | 0.8 mg/kg, i.p. | Impaired Memory | ~40s Step-Down Latency |

| Sco + Nocistatin | 1.5 | Attenuated Impairment | ~150s Step-Down Latency | ||

| Sco + Nocistatin | 5.0 | Attenuated Impairment | ~200s Step-Down Latency |

Table 2: Opposing Effects of Nociceptin and Nocistatin Data sourced from Hiramatsu & Inoue (1999)

| Task | Animal Model | Treatment Group | Dose (nmol/mouse, i.c.v.) | Outcome | Quantitative Result |

| Passive Avoidance | Mice | Nociceptin | 5.0 | Memory Impairment | Shortened Latency |

| Nocistatin | 5.0 | No Effect on Normal Memory | No Change in Latency | ||

| Nociceptin + Nocistatin | 5.0 (each) | Impairment Reversed | Latency Significantly Increased vs. Nociceptin alone | ||

| Y-Maze | Mice | Nociceptin | 5.0 | Impaired Alternation | Decreased % Alternation |

| Nocistatin | 5.0 | No Effect on Normal Alternation | No Change in % Alternation | ||

| Nociceptin + Nocistatin | 5.0 (each) | Impairment Reversed | % Alternation Increased vs. Nociceptin alone |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are standard for assessing the effects of neuropeptides on learning and memory in rodent models.

Intracerebroventricular (i.c.v.) Administration

-

Objective: To deliver peptides directly into the central

Species Differences in Nocistatin Peptide Sequence: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nocistatin is a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), prepronociceptin. Despite their common origin, nocistatin and N/OFQ often exhibit opposing biological activities, particularly in the modulation of pain. Nocistatin has been shown to block N/OFQ-induced allodynia and hyperalgesia, highlighting its potential as a therapeutic target. While its biological functions are of significant interest, it is crucial to understand the structural variations of nocistatin across different species to facilitate translational research and drug development. This technical guide provides a comprehensive overview of the species-specific differences in the nocistatin peptide sequence, detailed experimental protocols for its study, and a summary of its signaling pathway.

Species-Specific Nocistatin Peptide Sequences

Nocistatin is a peptide that varies in length and amino acid sequence across different species. However, a highly conserved carboxy-terminal hexapeptide, Glu-Gln-Lys-Gln-Leu-Gln, is responsible for its allodynia-blocking activity. The full-length peptides differ significantly, with bovine nocistatin being a 17-amino acid peptide, while the human, rat, and mouse counterparts are 30, 35, and 41 amino acids long, respectively. The human version has been found to be about 10 times less potent than the bovine version in blocking nociceptin-induced allodynia.

The following table summarizes the amino acid sequences of nocistatin from human, bovine, mouse, and rat, derived from their respective prepronociceptin sequences.

| Species | Nocistatin Amino Acid Sequence | Length (Amino Acids) |

| Human | VQHHGLLANLQEETGARLERHGLVEQKQLQ | 30 |

| Bovine | TEPGLEEVGEIEQKQLQ | 17 |

| Mouse | VQHHGLLANLQEETGARLERHGLVAGRGPEEEQKQLQ | 41 |

| Rat | VQHHGLLANLQEETGARLERHGLVAGRGPEEQKQLQ | 35 |

The conserved C-terminal hexapeptide is highlighted in bold.

Experimental Protocols

Peptide Sequencing of Nocistatin by Mass Spectrometry

This protocol outlines a general workflow for the identification and sequencing of nocistatin from biological samples, such as brain tissue homogenates.

2.1.1. Sample Preparation and Peptide Extraction

-

Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for peptides.

-

Wash the cartridge to remove salts and other hydrophilic impurities.

-

Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid).

-

Dry the eluted peptide fraction using a vacuum centrifuge.

2.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Reconstitute the dried peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. The HPLC will separate the peptides based on their physicochemical properties.

-

Ionize the separated peptides using electrospray ionization (ESI).

-

The mass spectrometer will perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

Select the precursor ion corresponding to the predicted m/z of nocistatin for fragmentation.

-

Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Acquire a tandem mass spectrum (MS2) of the resulting fragment ions.

2.1.3. Data Analysis

-

Use a de novo sequencing algorithm to interpret the MS2 spectrum and determine the amino acid sequence of the fragmented peptide.

-

Alternatively, if the species is known, the acquired spectrum can be matched against a protein sequence database containing the prepronociceptin sequence for that species.

Methodological & Application

Application Notes and Protocols: Intrathecal Nocistatin (Bovine) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has garnered significant interest in the field of pain research. Unlike N/OFQ, which can exhibit both pronociceptive and antinociceptive properties depending on the context, nocistatin often acts as a functional antagonist to the pronociceptive effects of N/OFQ. Intrathecal administration in rodent models is a critical methodology for elucidating the spinal mechanisms of action of these peptides. This document provides detailed protocols for the intrathecal injection of bovine nocistatin in rats, summarizes quantitative data from relevant studies, and illustrates the pertinent signaling pathways. The active carboxy-terminal hexapeptide of nocistatin is conserved across bovine, human, and murine species, making bovine nocistatin a relevant tool for research in rats.

Data Presentation

The following table summarizes quantitative data from studies involving the intrathecal administration of nocistatin in rats, highlighting its effects on nociception.

| Agonist/Antagonist Administered Intrathecally | Dose Range | Animal Model | Key Findings |

| Nocistatin | 10 µg | Chronic Constriction Injury (CCI) rats | Blocked the analgesic effect of 10 µg N/OFQ on thermal hyperalgesia. By itself, this dose of nocistatin had no effect on the pain threshold. |

| Nocistatin | 0.001 - 10 nmol/rat | Formalin test in rats | At 10 nmol, induced hyperalgesia. |

| Nocistatin | Not specified | In vitro rat spinal cord slices | Selectively suppressed inhibitory (GABAergic and glycinergic) synaptic transmission. |

| Nociceptin/Orphanin FQ (N/OFQ) | 3, 10, 30 µg | Chronic Constriction Injury (CCI) rats | 10 and 30 µg doses significantly increased foot withdrawal latency, indicating an analgesic effect. |

| Nociceptin/Orphanin FQ (N/OFQ) | Not specified | In vitro rat spinal cord slices | Inhibited excitatory (glutamatergic) synaptic transmission. |

Experimental Protocols

Preparation of Bovine Nocistatin for Intrathecal Injection

This protocol outlines the preparation of a bovine nocistatin solution for intrathecal administration in rats.

Materials:

-

Bovine Nocistatin (lyophilized powder)

-

Sterile, pyrogen-free 0.9% saline solution (vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Reconstitution: Allow the lyophilized bovine nocistatin to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add the appropriate volume of saline to the vial.

-

Solubilization: Gently vortex the vial to ensure the peptide is fully dissolved. Nocistatin is soluble in PBS, and saline is a commonly used vehicle for intrathecal neuropeptide injections.

-

Dilution: Prepare the final desired concentration for injection by diluting the stock solution with sterile 0.9% saline.

-

Storage: Store the stock solution and any unused diluted solution at -20°C. Avoid repeated freeze-thaw cycles.

Intrathecal Injection Protocol (Lumbar Puncture) in Anesthetized Rats

This protocol details the procedure for a single intrathecal injection via lumbar puncture in anesthetized rats. This method is less invasive than chronic catheter implantation.

Materials:

-

Anesthesia (e.g., Isoflurane)

-

Small animal anesthesia machine

-

Electric shaver or clippers

-

Povidone-iodine and 70% ethanol for sterilization

-

Sterile surgical drapes

-

Hamilton syringe (10-50 µL) with a 25-30 gauge needle

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the lumbar region of the back, from approximately L1 to S1.

-

Sterilize the shaved area by scrubbing with povidone-iodine followed by 70% ethanol, repeating this process three times.

-

Place the anesthetized rat in a prone position on a sterile field over a heating pad to maintain body temperature. The spine should be curved to widen the intervertebral spaces.

-

-

Intrathecal Injection:

-

Identify the intervertebral space between the L5 and L6 vertebrae by palpating the iliac crests; a line connecting them passes approximately over the L6 spinous process.

-

Insert a 25-30 gauge needle attached to the Hamilton syringe at a slight angle (approximately 15-30 degrees) into the space between L5 and L6.

-

A characteristic tail-flick or a slight dural pop indicates successful entry into the subarachnoid space.

-

Slowly inject the desired volume of nocistatin solution (typically 10-20 µL for rats) over approximately 30 seconds.

-

Leave the needle in place for an additional 30-60 seconds to prevent backflow of the injectate upon withdrawal.

-

Gently withdraw the needle.

-

-

Post-Procedure Care:

-

Apply gentle pressure to the injection site with a sterile gauze pad for a moment. No suturing is typically required for a simple needle puncture.

-

Monitor the rat continuously until it has fully recovered from anesthesia. This includes observing for normal breathing and righting reflex.

-

Provide post-operative analgesia as recommended by your institution's animal care and use committee. For example, meloxicam (2 mg/kg) can be administered.

-

House the rat individually after the procedure to prevent injury from cage mates.

-

Monitor the animal for any signs of neurological deficit, distress, or infection at the injection site for at least 72 hours post-injection.

-

Visualization of Pathways and Workflows

Signaling Pathways of Nociceptin/Orphanin FQ and Nocistatin

The following diagram illustrates the opposing effects of N/OFQ and nocistatin on synaptic transmission in the spinal cord. N/OFQ, acting through its receptor (NOP), inhibits excitatory neurotransmission. In contrast, nocist

Application Notes and Protocols for Intracerebroventricular Administration of Bovine Nocistatin in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of bovine nocistatin in mice, summarizing its biological effects, detailing experimental protocols, and presenting quantitative data from various studies. This document is intended to serve as a practical guide for researchers investigating the physiological roles of nocistatin and its potential as a therapeutic agent.

Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has been shown to modulate a range of biological processes within the central nervous system. Unlike nociceptin, which often produces hyperalgesic and allodynic effects, nocistatin can counteract these actions, suggesting a complex regulatory role in pain pathways. Furthermore, research indicates its involvement in learning, memory, and neuronal signaling. Intracerebroventricular administration is a key technique for studying the central effects of nocistatin, bypassing the blood-brain barrier to directly target the central nervous system.

Data Presentation

The following tables summarize the quantitative data from studies involving the ICV administration of bovine nocistatin in mice and rats, highlighting its effects on pain, learning, and memory.

Table 1: Effects of Bovine Nocistatin on Nociception

| Species | Model | Nocistatin Dose (ICV) | Effect | Reference |

| Rat | Carrageenan/kaolin-induced hyperalgesia | 0.5-50 pmol/rat | Dose-dependently reduced inflammatory hyperalgesia. | |

| Mouse | Nociceptin-induced allodynia | Not specified | Blocks nociceptin-induced allodynia and hyperalgesia. | |

| Mouse | Prostaglandin E2-evoked pain | Not specified | Attenuates pain evoked by prostaglandin E2. |

Table 2: Effects of Bovine Nocistatin on Learning and Memory

| Species | Test | Nociceptin Dose (ICV) | Nocistatin Dose (ICV) | Effect of Nocistatin | Reference |

| Mouse | Step-down passive avoidance task | 5.0 nmol/mouse | 5.0 nmol/mouse | Significantly improved nociceptin-induced impairment of learning. | |

| Mouse | Spontaneous alternation in Y-maze | 5.0 nmol/mouse | 5.0 nmol/mouse | Significantly improved nociceptin-induced impairment of memory. |

Table 3: Effects of Bovine Nocistatin on Neuronal Activity

| Species | Preparation | Nocistatin Concentration | Effect | Reference |

| Mouse | Neocortical synaptosomes | 1 µM | Inhibited K+-evoked [3H]5-hydroxytryptamine ([3H]5-HT) release. | |

| Mouse | Thalamus (in vivo) | Not specified | Co-injection with N/OFQ significantly modulates c-Fos expression. | |

| Mouse | Hippocampus (in vivo) | Not specified | Co-injection with N/OFQ significantly attenuated N/OFQ-induced c-Fos expression. |

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection

This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse for the subsequent ICV administration of bovine nocistatin.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, dental drill)

-

Guide cannula and dummy cannula

-

Dental cement

-

Injection needle (sized to protrude slightly beyond the guide cannula)

-

Microsyringe pump

-

Bovine nocistatin (lyophilized)

-

Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF)

Procedure:

-

Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic apparatus. Shave the scalp and sterilize the surgical area with an appropriate antiseptic.

-

Surgical Incision: Make a midline incision in the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole in the skull over the target lateral ventricle. Bregma coordinates for the lateral ventricle in mice are typically: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.

-

Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

-

Fixation: Secure the guide cannula to the skull using dental cement.

-

Closure: Suture the scalp incision around the cemented cannula. Insert a dummy cannula into the guide cannula to prevent blockage.

-

Recovery: Allow the animal to recover for at least one week before any experimental procedures.

-

Nocistatin Preparation: On the day of the experiment, dissolve the lyophilized bovine nocistatin in sterile saline or aCSF to the desired concentration.

-

ICV Injection: Gently restrain the mouse and remove the dummy cannula. Insert the injection needle, connected to a microsyringe, into the guide cannula. Infuse the nocistatin solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL. Leave the injection needle in place for a minute post-injection to allow for diffusion. Replace the dummy cannula.

Experimental Workflow for ICV Injection

Behavioral Assay: Step-Down Passive Avoidance Task

This task assesses learning and memory by measuring the latency of a mouse to step down from a platform to a grid floor where it previously received a mild foot shock.

Materials:

-

Passive avoidance apparatus (a chamber with a grid floor and an elevated platform)

-

Electric shock generator

Procedure:

-

Training Session: Place the mouse on the platform in the chamber. When the mouse steps down onto the grid floor, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Nocistatin Administration: 30 minutes before the test session, administer bovine nocistatin (e.g., 5.0 nmol/mouse, ICV) and/or nociceptin.

-

Test Session: 24 hours after the training session, place the mouse back on the platform. Record the latency to step down to the grid floor (step-down latency). A longer latency indicates better memory of the aversive stimulus.

In Vitro Assay: Synaptosome Preparation and Neurotransmitter Release

This protocol is for measuring neurotransmitter release from isolated nerve terminals (synaptosomes) to study the direct effects of nocistatin on neuronal communication.

Materials:

-

Mouse brain tissue (e.g., neocortex)

-

Sucrose buffer

-

Percoll gradient solutions

-

High-potassium buffer (e.g., containing 10 mM KCl)

-

Radiolabeled neurotransmitter (e.g., [3H]5-HT)

-

Scintillation counter

-

Bovine nocistatin

Procedure:

-

Synaptosome Preparation: Homogenize mouse neocortex in sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes. Purify the synaptosomes using a Percoll gradient centrifugation.

-

Loading: Incubate the purified synaptosomes with the radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for uptake.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.

-

Stimulation and Treatment: Stimulate neurotransmitter release by briefly switching to a high-potassium buffer. Apply bovine nocistatin (e.g., 1 µM) to the perfusion buffer before and during stimulation to observe its effect on release.

-

Quantification: Collect the superfusate in fractions and measure the radioactivity in each fraction using a scintillation counter to quantify neurotransmitter release.

Signaling Pathway of Bovine Nocistatin in 5-HT Release

Application Notes and Protocols: In Vitro Electrophysiology with Nocistatin (bovine) on Dorsal Horn Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), has emerged as a significant modulator of nociceptive processing within the spinal cord dorsal horn.[1][2][3] Unlike N/OFQ, which typically exhibits antinociceptive properties by suppressing excitatory neurotransmission, Nocistatin demonstrates opposing effects, primarily through the selective reduction of inhibitory synaptic transmission.[1][2][4] This document provides detailed application notes and protocols for studying the effects of bovine Nocistatin on dorsal horn neurons using in vitro electrophysiology, specifically whole-cell patch-clamp recordings in spinal cord slices.

Data Presentation: Quantitative Effects of Nocistatin

The following tables summarize the quantitative data on the effects of Nocistatin on synaptic transmission in dorsal horn neurons.

| Parameter | Nocistatin Effect | Neurotransmitter System | Receptor Independence | Species | Reference |

| Synaptic Transmission | Selective reduction of inhibitory postsynaptic currents (IPSCs) | GABAergic and Glycineric | Independent of N/OFQ receptor (NOP/ORL1) | Rat, Mouse | [1][2] |

| Excitatory Transmission | No effect on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) | Glutamatergic | - | Rat, Mouse | [1][2] |

| Mechanism of Action | Presynaptic inhibition of neurotransmitter release | Inhibitory Interneurons | Involves a Pertussis Toxin (PTX)-sensitive G-protein | Rat | [2][4] |

Experimental Protocols

Spinal Cord Slice Preparation

This protocol is adapted from methodologies described for rodent spinal cord slice electrophysiology.[2][5][6]

Materials:

-

Young Sprague Dawley rats or mice (10-16 days old)[2]

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O2 / 5% CO2. Composition (in mM): 250 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 CaCl2, 4 MgCl2.

-

Standard aCSF, bubbled with 95% O2 / 5% CO2. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.[2]

-

Recovery chamber

Procedure:

-

Anesthetize the animal deeply with ether or isoflurane and decapitate.

-

Rapidly dissect the spinal column and isolate the lumbar spinal cord in ice-cold, oxygenated sucrose-aCSF.

-

Mount the lumbar segment on the vibratome stage.

-

Cut transverse slices (250-400 µm thick) in the ice-cold sucrose-aCSF.[2][5]

-

Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in oxygenated standard aCSF until recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for obtaining whole-cell recordings from visually identified neurons in the superficial dorsal horn (laminae I-II).[2][7][8]

Materials:

-

Spinal cord slices

-

Recording chamber on a fixed-stage microscope with DIC optics and infrared illumination

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B, pClamp software)[8]

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Internal (pipette) solution. Composition (in mM): 130 K-gluconate, 20 KCl, 2 MgCl2, 0.05 EGTA, 3 Na-ATP, 0.1 Na-GTP, 10 Na-HEPES, pH adjusted to 7.3 with KOH.[2] QX-314 (5 mM) can be added to block voltage-gated sodium channels.[2]

-

Standard aCSF

-

Bovine Nocistatin stock solution

-

Drug application system (perfusion or focal application)

Procedure:

-

Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at room temperature.

-

Visually identify neurons in the substantia gelatinosa (lamina II) using the microscope.

-

Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[5]

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Record baseline synaptic activity. For evoked responses, place a stimulating electrode in the dorsal root entry zone or adjacent to the recorded neuron.[2][7]

-

To isolate inhibitory postsynaptic currents (IPSCs), add glutamate receptor blockers such as CNQX (10 µM) and D-APV (50 µM) to the aCSF.[2]

-

To isolate excitatory postsynaptic currents (EPSCs), hold the neuron at the reversal potential for chloride.

-

-

Bath apply bovine Nocistatin at the desired concentration (e.g., 1 µM) and record the changes in synaptic activity.

-

Wash out the Nocistatin with standard aCSF to observe recovery.

-

Monitor access resistance throughout the experiment; discard recordings with significant changes.[2]

Visualizations

Experimental Workflow

References

- 1. Modulation of synaptic transmission by nociceptin/orphanin FQ and nocistatin in the spinal cord dorsal horn of mutant mice lacking the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Suppression of Inhibitory Synaptic Transmission by Nocistatin in the Rat Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nocistatin, a peptide that blocks nociceptin action in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Experimental Protocols and Analytical Procedures for Studying Synaptic Transmission in Rodent Spinal Cord Dorsal Horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of excitatory synaptic transmission by nociceptin in superficial dorsal horn neurones of the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presynaptic Inhibition of Primary Nociceptive Signals to Dorsal Horn Lamina I Neurons by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Bovine Nocistatin Analgesia Using the Formalin Test

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formalin test is a widely utilized in vivo model for assessing the efficacy of analgesic compounds. It induces a biphasic nociceptive response in rodents, characterized by an early, acute phase resulting from direct activation of nociceptors, and a later, tonic phase involving central sensitization in the dorsal horn of the spinal cord. This model is particularly valuable for screening novel chemical entities with potential analgesic properties. Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ, has been shown to modulate pain transmission and may play an opposing role to the pro-nociceptive effects of nociceptin. Specifically, bovine Nocistatin has been isolated and its C-terminal hexapeptide, responsible for its allodynia-blocking activity, is conserved across species including humans and murine models. These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic effects of bovine Nocistatin.

Data Presentation: Efficacy of Nocistatin in the Formalin Test

The following tables summarize quantitative data from studies investigating the effects of Nocistatin in the rodent formalin test.

| Compound | Dose | Administration Route | Timing of Administration | Animal Model | Effect on Formalin Test Phase 1 | Effect on Formalin Test Phase 2 | Reference |

| Nocistatin | 1 pg | Intrathecal | 1 min before formalin | Mice | Significant attenuation | Not specified | |

| Nocistatin | 10 - 1000 pg | Intrathecal | 10 min after formalin | Mice | No effect | Significant inhibition | |

| Nocistatin | Not Specified | Intrathecal | Not Specified | Rat | Attenuated flinching behavior | No effect | |

| Nociceptin/Orphanin FQ | 10 pg | Intrathecal | Concurrent with formalin | Mice (1% formalin) | No effect | Aggravated (effect reversed by 10 pg Nocistatin) | |

| Nociceptin/Orphanin FQ | 0.3 and 1 µg | Intrathecal | Not Specified | Mice (2% formalin) | Significant inhibition | Significant inhibition |

Note: The analgesic effects of Nocistatin appear to be independent of the classic opioid system, as they are not antagonized by naloxone.

Experimental Protocols

-

Species: Male Sprague-Dawley rats or male ICR mice are commonly used.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the testing environment for at least 15-30 minutes before the experiment.

-

Bovine Nocistatin (lyophilized)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Formalin solution (e.g., 1%, 2%, or 5% in saline)

-

Hamilton syringes (for mice) or 0.5-ml syringes with 28-30G needles (for rats)

-

Observation chambers with mirrors to allow for unobstructed observation of the animal's paws.

-

Video recording equipment (optional, but recommended to reduce observer bias)

-

Timer

-

Preparation of Nocistatin Solution:

-

Reconstitute lyophilized bovine Nocistatin in sterile saline to the desired stock concentration.

-

Prepare serial dilutions to obtain the final desired doses for injection.

-

-

Animal Preparation and Drug Administration:

-

For intrathecal (i.t.) administration, animals are lightly anesthetized, and the designated dose of Nocistatin or vehicle (saline) is injected into the subarachnoid space.

-

-

Formalin Injection:

-

At the specified time point relative to Nocistatin administration (e.g., 1 minute before or 10 minutes after), inject a standard volume of formalin solution subcutaneously into the dorsal or plantar surface of the animal's hind paw.

-

For rats: 50 µl of 5% formalin.

-

For mice: 10-20 µl of 1-5% formalin.

-

-

-

Observation and Data Collection:

-

Immediately after the formalin injection, place the animal in the observation chamber.

-

Record the cumulative time spent licking or the number of flinches of the injected paw.

-

The observation period is divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute pain due to direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 20-40 minutes post-injection. This phase reflects inflammatory pain and central sensitization.

-

-

-

Calculate the total time spent licking or the total number of flinches for each phase.

-

Compare the responses of the Nocistatin-treated groups to the vehicle-treated control group.

-

Statistical analysis can be performed using appropriate tests such as ANOVA followed by post-hoc tests to determine statistical significance.

Visualizations

Caption: Experimental workflow for the formalin test.

Caption: Nocistatin signaling pathway in nociception.

Discussion and Considerations

-

The biphasic nature of the formalin test allows for the differentiation between analgesic effects on acute nociception (Phase 1) and inflammatory pain with central sensitization (Phase 2).

-

Nocistatin has been shown to attenuate both phases of the formalin test, although the effect on each phase can be dose and timing-dependent.

-

The mechanism of Nocistatin's analgesic effect is complex and appears

Application Notes and Protocols: Nocistatin (bovine) in Pain Modulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin, a neuropeptide processed from the same precursor as nociceptin/orphanin FQ (N/OFQ), has been identified as a key modulator of pain signaling. Unlike classical analgesics, studies have indicated that bovine Nocistatin and its homologues do not exert a direct dose-dependent analgesic effect on the basal response to acute thermal stimuli in the tail-flick assay. However, it plays a significant role in attenuating hyperalgesia and allodynia, and functionally antagonizes certain effects of N/OFQ.

This document provides detailed protocols for the tail-flick assay and intracerebroventricular (i.c.v.) administration for evaluating the effects of Nocistatin. It also presents quantitative data from studies investigating Nocistatin's modulatory role in pain-related models and outlines its proposed signaling pathways.

Data Presentation

As direct dose-response data for bovine Nocistatin's analgesic effect in the tail-flick assay is not supported by current literature, the following tables summarize its modulatory effects in other relevant models.

Table 1: Effect of Intracerebroventricular (i.c.v.) Nocistatin on Carrageenan/Kaolin-Induced Inflammatory Hyperalgesia in the Rat Paw-Pressure Test

| Dose of Nocistatin (pmol/rat, i.c.v.) | Effect on Hyperalgesia |

| 0.5 - 50 | Dose-dependent reduction |

Data summarized from a study indicating that while i.c.v. Nocistatin (50 pmol/rat) had no effect on the nociceptive threshold in non-inflamed rats, it dose-dependently reduced inflammatory hyperalgesia.

Table 2: Effect of Intracerebroventricular (i.c.v.) Nocistatin on N/OFQ's Antagonism of Morphine Analgesia in the Rat Tail-Flick Test

| Dose of Nocistatin (ng/rat, i.c.v.) | Reversal of N/OFQ's Anti-Morphine Effect |

| 0.005 | No significant effect |

| 0.05 | Significant reversal |

| 0.5 | Most effective dose for reversal |

| 5 | Significant reversal |

| 50 | Significant reversal |

| 500 | Significant reversal |

This data demonstrates a bell-shaped dose-response curve where Nocistatin, while having no direct effect on tail-flick latency alone, significantly reverses the antagonistic effect of N/OFQ on morphine-induced analgesia.

Experimental Protocols

Protocol 1: Tail-Flick Assay for Thermal Nociception

This protocol describes the standard procedure for measuring the latency of a rodent's tail-flick response to a thermal stimulus, a common method for assessing the efficacy of analgesics.

Materials:

-

Tail-flick analgesia meter with a radiant heat source

-

Animal restrainers appropriate for the species (e.g., Broome-style restrainers for rats or mice)

-

Test substance (Nocistatin) and vehicle control

-

Syringes and needles for administration

-

Timer (often integrated into the analgesia meter)

-

Personal Protective Equipment (PPE)

Procedure:

-

Acclimatization:

-

Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

-

On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes.

-

Gently place each animal in the restrainer for several minutes on consecutive days leading up to the experiment to reduce stress.

-

-

Baseline Latency Measurement:

-

Gently place the animal in the restrainer.

-

Position the animal's tail over the radiant heat source, typically focusing the beam on a specific area (e.g., 4 cm from the tip).

-

Activate the heat source and start the timer.

-

Observe for the characteristic tail flick, which automatically stops the timer and deactivates the heat source.

-

Record the baseline tail-flick latency (TFL). A normal baseline is typically 2-4 seconds.

-

To prevent tissue damage, a cut-off time (e.g., 8-10 seconds) must be established. If the animal does not flick its tail by this time, the heat source is turned off, and the maximum latency is recorded.

-

Repeat the baseline measurement 2-3 times for each animal with a sufficient interval between measurements and use the average.

-

-

Administration of Test Substance:

-

Administer Nocistatin (or vehicle control) via the desired route (e.g., intracerebroventricular, intrathecal, intravenous). See Protocol 2 for i.c.v. administration.

-

-

Post-Administration Latency Measurement:

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the TFL measurement as described in step 2.

-

The timing of these measurements should be based on the expected pharmacokinetics of the test substance.

-

-

Data Analysis:

-

The analgesic effect can be expressed as the raw TFL in seconds or calculated as the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the TFLs or %MPE of the Nocistatin-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol outlines the surgical procedure for administering substances directly into the lateral ventricles of the rat brain, a common method for studying the central effects of neuropeptides like Nocistatin.

Materials:

-

Stereotaxic apparatus

-

Anesthetic machine (e.g., for isoflurane)

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Nocistatin (bovine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin, a neuropeptide derived from the same precursor as nociceptin/orphanin FQ (N/OFQ), has emerged as a significant modulator of neuronal excitability and pain pathways. Unlike nociceptin, which typically exerts inhibitory effects on neurons, nocistatin has been shown to produce excitatory actions in specific brain regions by potentiating cationic currents. Notably, the carboxy-terminal hexapeptide of nocistatin is conserved across bovine, human, and murine species, suggesting a consistent biological function.

These application notes provide a comprehensive guide for investigating the effects of bovine nocistatin on neuronal ion channels using the whole-cell patch-clamp technique. The protocols detailed below are designed to facilitate the study of nocistatin's mechanism of action, particularly its modulation of Transient Receptor Potential Canonical (TRPC) channels through a G-protein coupled pathway.

Mechanism of Action: The Nocistatin Signaling Pathway

Nocistatin exerts its excitatory effects on specific neuronal populations, such as those in the central nucleus of the amygdala (CeA) and the rostral agranular insular cortex (RAIC) that project to the periaqueductal gray (PAG), through a distinct signaling cascade. It activates a Gαq/11-coupled receptor, initiating a downstream pathway that involves Phospholipase C (PLC) and Protein Kinase C (PKC). This cascade ultimately leads to the opening of TRPC cation channels, resulting in neuronal depolarization.

Data Presentation

| Parameter | Control | Nocistatin (1 µM) | % Change |

| Resting Membrane Potential (mV) | -65 ± 2.1 | -58 ± 1.8 | 10.8% |

| Input Resistance (MΩ) | 450 ± 25 | 380 ± 20 | -15.6% |

| Inward Current at -70 mV (pA) | -15 ± 3.2 | -45 ± 5.7 | 200% |

| TRPC-mediated Current Density (pA/pF) |

Application Notes and Protocols: Calcium Imaging of Neuronal Activity with Nocistatin (Bovine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocistatin is a neuropeptide derived from the same precursor protein as nociceptin/orphanin FQ (N/OFQ). While N/OFQ is the endogenous ligand for the nociceptin opioid peptide (NOP) receptor, formerly known as the opioid receptor-like 1 (ORL1) receptor, nocistatin does not bind to this receptor. Instead, it appears to exert its biological effects through a distinct, yet to be fully characterized, high-affinity binding site in the brain and spinal cord. Functionally, nocistatin often acts as an antagonist to the effects of N/OFQ, particularly in pain signaling pathways where it has been shown to block N/OFQ-induced allodynia and hyperalgesia.

The precise intracellular signaling mechanism of nocistatin is still under investigation. While N/OFQ, acting through the G protein-coupled NOP receptor, is known to inhibit voltage-gated calcium channels and activate potassium channels, leading to a reduction in neuronal excitability, the direct effects of nocistatin on neuronal calcium signaling are less clear. Some evidence suggests an indirect influence on calcium-dependent processes, such as the involvement of Ca2+-dependent K+ channels. However, studies in certain neuronal populations, like those in the rat locus coeruleus, have shown that nocistatin does not directly alter voltage-gated calcium channel currents.

These application notes provide a framework for investigating the effects of bovine nocistatin on neuronal activity using calcium imaging, a powerful technique for monitoring intracellular calcium dynamics as a proxy for neuronal activation. The provided protocols are intended as a starting point and may require optimization for specific neuronal cell types and experimental questions.

Data Presentation: Nocistatin in Neuronal Signaling Studies

The following table summarizes quantitative data from published studies on nocistatin, providing a reference for experimental design.

| Parameter | Value | Species/Cell Type | Experimental Context | Reference |

| Effective Concentration | 1 pM - 1 µM | Isolated rat uterus | Inhibition of prostaglandin- and KCl-evoked contractions | |

| Concentration for in vivo administration (intrathecal) | 10 pg - 1 µg | Rat | Blockade of N/OFQ-induced allodynia and hyperalgesia | |

| Concentration for in vitro electrophysiology | 1 µM - 10 µM | Rat locus coeruleus neurons | No direct effect on barium currents (a measure of Ca2+ channel activity) | |

| Binding Affinity | High affinity | Mouse brain and spinal cord membranes | Characterization of a distinct nocistatin binding site |

Signaling Pathways

The signaling pathways of N/OFQ and the proposed, though not fully elucidated, pathway for nocistatin are distinct. N/OFQ's canonical pathway involves the NOP receptor, leading to the inhibition of neuronal activity. Nocistatin's mechanism is independent of the NOP receptor and may involve its own receptor and downstream effectors.

Experimental Protocols

Protocol 1: Calcium Imaging of Nocistatin Effects on Cultured Neurons

This protocol outlines the steps for assessing the effect of nocistatin on intracellular calcium levels in cultured primary neurons or neuronal cell lines.

Materials:

-

Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)

-

Culture medium and supplements

-

Poly-D-lysine or other appropriate coating for culture vessels

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)

-

Pluronic F-127

Application Notes and Protocols for the Co-administration of Nocistatin (bovine) with Morphine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of bovine Nocistatin with morphine, focusing on its potential to mitigate opioid tolerance. The protocols outlined below are synthesized from established research methodologies to guide the design and execution of relevant preclinical studies.

Introduction

Nocistatin is a neuropeptide derived from the same precursor protein as Nociceptin/Orphanin FQ (N/OFQ), a peptide known to antagonize morphine's analgesic effects. While Nocistatin itself does not appear to possess intrinsic analgesic properties nor directly affect morphine-induced analgesia, it has been shown to counteract the anti-analgesic effects of N/OFQ. Most notably, research indicates that Nocistatin can reverse both acute and chronic tolerance to morphine, suggesting its potential as an adjunct therapy to improve the long-term efficacy of opioid analgesics. The following sections detail the experimental protocols to investigate these effects and summarize the key quantitative findings from relevant literature.

Data Presentation

The following tables summarize quantitative data from key studies on the co-administration of Nocistatin and morphine in rodent models.

Table 1: Effective Doses of Intracerebroventricular (i.c.v.) Nocistatin in Modulating Morphine Effects in Rats

| Effect of Nocistatin | Effective Dose Range (per rat) | Most Effective Dose (per rat) | Reference |

| Reversal of Chronic Morphine Tolerance | 0.005 - 50 ng | 0.5 ng | |

| Partial Reversal of Acute Morphine Tolerance | 0.5 ng | 0.5 ng | |

| Reversal of N/OFQ's Antagonism of Morphine Analgesia | 0.05 - 500 ng | 0.5 ng |

Note: The dose-response curve for Nocistatin's effects is often bell-shaped.

Table 2: Representative Dosing for Induction of Morphine Tolerance in Rats

| Morphine Sulfate Dose | Route of Administration | Dosing Schedule | Duration | Outcome | Reference |

| 10 mg/kg | Subcutaneous (s.c.) | Twice daily | 3 days | Development of tolerance | |

| 8 mg/kg | Subcutaneous (s.c.) | Twice daily | 10 days (for 3-month-old rats) | Development of tolerance |

Experimental Protocols

The following are detailed protocols for key experiments involving the co-administration of Nocistatin and morphine.

Protocol 1: Induction of Chronic Morphine Tolerance in Rats

Objective: To induce a state of tolerance to the analgesic effects of morphine.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Morphine sulfate solution (10 mg/mL in sterile saline)

-

Sterile syringes and needles for subcutaneous injection

-

Animal scale

Procedure:

-

House rats individually and allow them to acclimate to the facility for at least 7 days before the start of the experiment.

-

On day 1, establish a baseline analgesic response to morphine using the Tail-Flick Test (see Protocol 3).

-

For the induction of tolerance, administer morphine sulfate (10 mg/kg, s.c.) twice daily (e.g., at 9:00 AM and 5:0

Application Notes and Protocols for Studying Synaptic Transmission in Spinal Cord Slices with Nocistatin (bovine)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of bovine Nocistatin to study synaptic transmission in spinal cord slices. Nocistatin, a neuropeptide derived from the same precursor as Nociceptin/Orphanin FQ (N/OFQ), exhibits distinct and often opposing effects on nociception and synaptic plasticity. This document outlines detailed protocols for electrophysiological studies, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.

Introduction

Nocistatin is a biologically active neuropeptide that has been shown to modulate pain transmission and other central nervous system functions. Unlike N/OFQ, which primarily interacts with the N/OFQ receptor (NOP receptor), Nocistatin acts through a distinct, yet to be fully characterized, receptor system. In the spinal cord dorsal horn, a critical site for the integration of nociceptive information, bovine Nocistatin has been demonstrated to selectively suppress inhibitory synaptic transmission. Specifically, it reduces the release of GABA and glycine from presynaptic terminals, while having no effect on excitatory glutamatergic transmission. This selective action on inhibitory circuits provides a powerful tool for dissecting the roles of inhibitory and excitatory balance in spinal sensory processing and pathological pain states.

The effects of Nocistatin are mediated through a presynaptic, pertussis toxin (PTX)-sensitive mechanism, suggesting the involvement of Gi/o protein-coupled receptors. Interestingly, the functional outcomes of Nocistatin application appear to be dose-dependent. High doses have been reported to be pronociceptive, likely due to the disinhibition of dorsal horn neurons, while lower doses can exert antinociceptive effects. This latter effect is thought to be mediated by a reduction in glycine release, which in turn diminishes the glycine-dependent activation of NMDA receptors.

These notes will detail the necessary protocols to investigate these complex actions of bovine Nocistatin on synaptic transmission in ex vivo spinal cord slice preparations.

Data Presentation

Quantitative data from experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Effects of Bovine Nocistatin on Inhibitory Postsynaptic Currents (IPSCs) in Spinal Cord Dorsal Horn Neurons

| Parameter | Control | Nocistatin (concentration) | Washout |

| Spontaneous IPSCs (sIPSCs) | |||